Salvianolic acid

Descripción

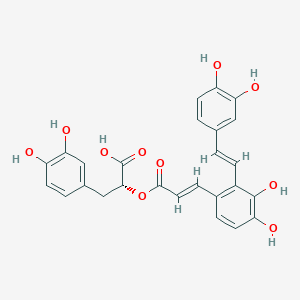

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-[2-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-3,4-dihydroxyphenyl]prop-2-enoyl]oxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22O10/c27-18-7-2-14(11-21(18)30)1-6-17-16(4-9-20(29)25(17)33)5-10-24(32)36-23(26(34)35)13-15-3-8-19(28)22(31)12-15/h1-12,23,27-31,33H,13H2,(H,34,35)/b6-1+,10-5+/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMGFTDKNIWPMGF-UCPJVGPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C(C(=C(C=C2)O)O)C=CC3=CC(=C(C=C3)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=C(C(=C(C=C2)O)O)/C=C/C3=CC(=C(C=C3)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701316580 | |

| Record name | Salvianolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701316580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96574-01-5 | |

| Record name | Salvianolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96574-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salvianolic acid A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096574015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salvianolic acid A | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15246 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Salvianolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701316580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SALVIANOLIC ACID A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51622542XO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Biotechnological Production of Salvianolic Acid a

Precursor Pathways in Salvia miltiorrhiza

The assembly of salvianolic acids originates from two primary upstream biosynthetic routes: the phenylpropanoid pathway and the tyrosine-derived pathway. tandfonline.com These pathways provide the foundational molecules that are later combined and modified to create the complex structure of salvianolic acids.

The phenylpropanoid pathway begins with the amino acid L-phenylalanine. oup.com Through a series of enzymatic reactions, L-phenylalanine is converted into 4-coumaroyl-CoA. oup.commdpi.com This process is catalyzed by three key enzymes acting in sequence:

Phenylalanine ammonia-lyase (PAL) mdpi.com

Cinnamic acid 4-hydroxylase (C4H) mdpi.com

4-coumarate: CoA ligase (4CL) mdpi.com

The end product, 4-coumaroyl-CoA, serves as a crucial acyl donor and a building block for the synthesis of rosmarinic acid, a direct precursor to more complex salvianolic acids. mdpi.commdpi.com

Running parallel to the phenylpropanoid pathway is the tyrosine-derived pathway, which starts with the amino acid L-tyrosine. oup.com This pathway is responsible for producing the acyl acceptor component. L-tyrosine is metabolized to 4-hydroxyphenyllactate (4-HPLA), which is then further processed to form 3,4-dihydroxyphenyllactic acid (DHPL), also known as Danshensu (B613839) or salvianic acid A. mdpi.comfrontiersin.orgfrontiersin.org Key enzymes in this conversion include:

Tyrosine aminotransferase (TAT) oup.commdpi.com

4-hydroxyphenylpyruvate reductase (HPPR) oup.commdpi.com

The various forms of salvianolic acids are not static within the plant or in extracts; they can undergo interconversion and degradation. Salvianolic acid B (Sal B), a major water-soluble component in S. miltiorrhiza, is known to be a precursor to other related derivatives. mdpi.com Studies have shown that this compound A can be formed as a degradation product of this compound B in plant tissues and aqueous solutions. mdpi.com Furthermore, rosmarinic acid is considered a central building block for a variety of more complex salvianolic acids. mdpi.com The thermal degradation of this compound A itself has also been studied, leading to the isolation of several degradation products under heated conditions in water. nih.gov

Key Enzymes and Genes in this compound Biosynthesis

The convergence of the precursor pathways and the subsequent modification of the resulting molecules are orchestrated by specific enzymes. The roles of Rosmarinic Acid Synthase and various laccases are particularly significant in the formation of salvianolic acids.

Laccases are multi-copper-containing oxidases that are believed to catalyze the polymerization and conversion of rosmarinic acid (RA) into more complex salvianolic acids. mdpi.commdpi.com While the precise step from RA to this compound A is not fully elucidated, the conversion of RA to this compound B (Sal B) is thought to involve a dimerization reaction potentially catalyzed by laccases. mdpi.commdpi.com

In S. miltiorrhiza, 29 laccase candidate genes (SmLAC1-SmLAC29) have been identified. nih.govfrontiersin.orggenscript.com.cn Research has specifically implicated certain laccases in this process.

SmLAC7 and SmLAC20 : Silencing these genes in hairy roots of S. miltiorrhiza resulted in decreased levels of Sal B, while their overexpression led to an increase, indicating their direct role in its biosynthesis. mdpi.comnih.govdntb.gov.ua

The research findings on the impact of manipulating laccase gene expression are summarized below.

| Gene | Manipulation | Effect on Salvianolic Acids | Reference |

| SmLAC7 | Silencing | Decrease in this compound B | nih.gov |

| Overexpression | Increase in this compound B | nih.gov | |

| SmLAC20 | Silencing | Decrease in this compound B and Rosmarinic Acid | mdpi.comnih.gov |

| Overexpression | Increase in this compound B and Rosmarinic Acid | mdpi.com | |

| SmLAC28 | Silencing | Diversification of this compound B | nih.gov |

This table summarizes the observed effects on this compound content following genetic manipulation of specific laccase genes in S. miltiorrhiza.

Rosmarinic Acid Synthase (RAS) is a pivotal enzyme that links the phenylpropanoid and tyrosine-derived pathways. oup.comnih.gov It catalyzes the crucial esterification step that combines 4-coumaroyl-CoA (from the phenylpropanoid pathway) with 4-hydroxyphenyllactic acid or its hydroxylated form, 3,4-dihydroxyphenyllactic acid (from the tyrosine pathway), to form a precursor which is then converted to rosmarinic acid. mdpi.comfrontiersin.orgnih.gov

Recent studies have identified a family of six SmRAS genes in S. miltiorrhiza. nih.gov Functional analyses have revealed the specific roles of some of these genes.

| Gene | Expression and Localization | Effect of Overexpression | Reference |

| SmRAS1 | Predominantly in roots; Cytoplasm and plasma membrane | Increased levels of this compound B and Rosmarinic Acid | nih.gov |

| SmRAS2 | Predominantly in roots; Cytoplasm and plasma membrane | No significant changes in this compound B or Rosmarinic Acid | nih.gov |

| SmRAS4 | Predominantly in roots; Cytoplasm and plasma membrane | Increased levels of this compound B and Rosmarinic Acid | nih.gov |

This table outlines the characteristics and functional analysis of key Rosmarinic Acid Synthase genes in S. miltiorrhiza.

The findings demonstrate that SmRAS1 and SmRAS4 are key regulatory enzymes in the biosynthesis of rosmarinic acid and its downstream product, this compound B, highlighting them as prime targets for metabolic engineering to enhance the production of these medicinally important compounds. nih.gov

Contribution of SmCYP98A14

The biosynthesis of salvianolic acids involves crucial hydroxylation steps catalyzed by cytochrome P450 enzymes. One such key enzyme is SmCYP98A14, a member of the CYP98A subfamily. Research has demonstrated that SmCYP98A14 plays a vital role in the formation of rosmarinic acid, a direct precursor to other salvianolic acids. Specifically, it preferentially catalyzes the C-3 hydroxylation of the aromatic ring in the precursor molecules.

The functional importance of this enzyme is highlighted by genetic studies. Overexpression of SmCYP98A14 in S. miltiorrhiza hairy roots leads to a significant increase in the accumulation of salvianolic acids. mdpi.com Conversely, the knockout of SmCYP98A14 results in a marked decrease in their production, confirming its essential role in the biosynthetic pathway. mdpi.com This makes SmCYP98A14 a prime target for metabolic engineering efforts aimed at enhancing the yield of these valuable compounds. mdpi.com

Transcriptional Regulation of Biosynthesis

The production of this compound A is intricately regulated at the transcriptional level by various families of transcription factors (TFs). These proteins bind to the promoter regions of biosynthetic genes, such as SmCYP98A14, to either activate or repress their expression, thereby controlling the metabolic flow towards this compound synthesis.

MYB (myeloblastosis) transcription factors are a large family of proteins known to regulate various aspects of plant secondary metabolism. In the context of this compound biosynthesis, the R2R3-MYB transcription factor SmMYB71 has been identified as a negative regulator. mdpi.comnih.gov Identified from a transcriptome library of gibberellin-treated S. miltiorrhiza, SmMYB71 is highly expressed in the plant's roots. mdpi.comnih.gov

Experimental evidence shows that overexpressing SmMYB71 in S. miltiorrhiza hairy roots significantly diminishes the content of salvianolic acids. mdpi.com This reduction is achieved by downregulating the expression of key biosynthetic enzyme genes, including SmRAS and SmCYP98A14. mdpi.comnih.gov In contrast, knocking out SmMYB71 using CRISPR/Cas9 technology results in a higher accumulation of salvianolic acids compared to wild-type lines. mdpi.com These findings establish SmMYB71 as a repressor in the regulatory network of this compound biosynthesis. mdpi.com

| Genetic Modification | Effect on Gene Expression (e.g., SmCYP98A14) | Effect on this compound Content | Regulatory Role |

|---|---|---|---|

| SmMYB71 Overexpression | Downregulated | Significantly Decreased | Negative Regulator |

| SmMYB71 Knockout | Upregulated | Increased | Negative Regulator |

Zinc finger proteins are another class of transcription factors that play crucial roles in plant stress responses and metabolic regulation. Specifically, Zinc Finger CCCH Domain-Containing Protein 33 (SmZC3H33) has been implicated in the regulation of this compound biosynthesis. frontiersin.orgnih.gov Transcriptomic analysis revealed that the gene encoding this protein is significantly upregulated in S. miltiorrhiza when treated with low concentrations of copper ions, a condition known to promote this compound accumulation. frontiersin.orgnih.govnih.gov The promoter region of this transcription factor contains a copper-response element (GTAC), suggesting a direct link to copper-mediated signaling pathways. frontiersin.orgnih.gov The upregulation of Zinc Finger CCCH Domain-Containing Protein 33 coincides with the increased production of salvianolic acids, pointing to its role as a positive regulator in the biosynthesis of these compounds. frontiersin.org

The NAC family of transcription factors is known to be involved in various developmental and stress-related processes in plants. In S. miltiorrhiza, the NAC transcription factor SmNAC1 has been identified as a positive regulator of this compound biosynthesis, particularly in response to ultraviolet-B (UV-B) irradiation. nih.govresearchgate.net

Research combining metabolomic, proteomic, and transcriptomic analyses has shown that SmNAC1 is positively involved in UV-B-induced this compound production. nih.gov Transgenic studies have confirmed this role; overexpression of SmNAC1 enhances the content of salvianolic acids, while its suppression via RNA interference leads to a decrease. nih.govresearchgate.net Further molecular investigation through Chromatin Immunoprecipitation (ChIP-qPCR) and Dual-Luciferase (Dual-LUC) assays has demonstrated that the SmNAC1 protein can directly bind to specific motifs (CATGTG and CATGTC) in the promoters of the biosynthetic genes PAL3 and TAT3, thereby activating their expression and promoting the synthesis of salvianolic acids. nih.gov

Environmental Modulators of Biosynthesis

The production of secondary metabolites like this compound A is often influenced by external environmental cues. These factors can trigger signaling cascades that lead to the activation of specific biosynthetic pathways, likely as a part of the plant's defense or adaptation mechanisms.

Copper is an essential micronutrient for plants, but its concentration can significantly impact physiological and metabolic processes. Studies on S. miltiorrhiza have revealed that a low concentration (5 μM) of copper ions can notably promote the biosynthesis of salvianolic acids, including this compound A and this compound B. frontiersin.orgnih.govresearchgate.net

Metabolomic and transcriptomic analyses have shown that treatment with a low dose of copper leads to a significant increase in 13 different salvianolic acids. frontiersin.orgnih.gov This increase is correlated with the upregulation of key biosynthetic genes, such as those encoding laccases and rosmarinic acid synthase. frontiersin.orgnih.gov Furthermore, the expression of regulatory transcription factors, including MYBs and Zinc Finger CCCH Domain-Containing Protein 33, is also enhanced under these conditions. frontiersin.orgnih.govresearchgate.net This suggests that copper ions act as an environmental elicitor, enhancing the accumulation of salvianolic acids by modulating the expression of both biosynthetic and regulatory genes. frontiersin.orgnih.gov

| Treatment | Concentration | Observed Effect | Mechanism |

|---|---|---|---|

| Copper Sulfate (CuSO₄·5H₂O) | 5 μM | Significant increase in this compound content | Upregulation of biosynthetic genes (laccases, RAS) and transcription factors (MYBs, Zinc Finger Protein) |

| Copper Sulfate (CuSO₄·5H₂O) | 25 μM & 100 μM | Inhibitory or less pronounced effects | High concentrations can induce stress and toxicity |

Effects of Ultraviolet-B Irradiation

Ultraviolet-B (UV-B) irradiation, an abiotic stress factor, has been shown to significantly enhance the biosynthesis of salvianolic acids in Salvia miltiorrhiza. tandfonline.com Research indicates that exposure to UV-B light can lead to an accumulation of various phenolic compounds in the plant's leaves. mdpi.com

Integrative metabolomic, proteomic, and transcriptomic analyses have provided insights into the mechanisms underlying this phenomenon. In one study, UV-B treatment of S. miltiorrhiza leaves resulted in the elevation of 28 metabolites, which included 12 different salvianolic acids. tandfonline.commdpi.com This response is part of the plant's defense mechanism against UV-induced stress. doi.org The increased production is linked to the upregulation of numerous transcription factors and 20 core biosynthetic enzymes involved in the this compound pathway. pomics.com

A key regulatory element identified in this process is the transcription factor SmNAC1. Studies have demonstrated that SmNAC1 plays a crucial positive role in the UV-B-induced biosynthesis of salvianolic acids. tandfonline.com The activation of signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, is also triggered by UV-induced reactive oxygen species (ROS), which in turn upregulates the biosynthesis of secondary metabolites like salvianolic acids. researchgate.net

Table 1: Effects of UV-B Irradiation on this compound A Biosynthesis

| Parameter | Observation | Reference(s) |

|---|---|---|

| Metabolite Accumulation | Elevation of 28 metabolites, including 12 salvianolic acids, in leaves. | mdpi.com, tandfonline.com |

| Enzyme Regulation | Upregulation of 20 core biosynthetic enzymes. | pomics.com |

| Key Transcription Factor | Positive regulation by SmNAC1. | tandfonline.com |

| Signaling Pathway | Activation of MAPK signaling pathway due to ROS production. | researchgate.net |

Modulation by Phytohormones (e.g., Gibberellins (B7789140), Jasmonic Acid, Salicylic Acid)

Phytohormones are crucial signaling molecules that regulate plant growth, development, and secondary metabolism, including the synthesis of salvianolic acids. mdpi.comresearchgate.net

Jasmonic Acid (JA): Jasmonic acid and its methyl ester, methyl jasmonate (MeJA), are well-established elicitors that enhance the production of salvianolic acids. oup.com Treatment of S. miltiorrhiza hairy roots with MeJA leads to a significant increase in the accumulation of salvianolic acids. oup.com This is achieved by inducing the expression of genes encoding key enzymes in the biosynthetic pathway. oup.comjipb.net For example, the MeJA-responsive transcription factor SmMYB2 has been shown to significantly increase this compound levels by upregulating biosynthetic genes like CYP98A14. jipb.net Another regulatory layer involves SmJAZ8, a repressor protein in the JA signaling pathway, which controls the JA-dependent biosynthesis of these compounds. oup.com

Salicylic Acid (SA): Salicylic acid also acts as a positive regulator of this compound biosynthesis. academicjournals.orgacademicjournals.org Foliar application of SA on S. miltiorrhiza plants has been found to significantly increase the content of salvianolic acids in the roots. academicjournals.orgacademicjournals.org Studies on cell cultures have shown that SA treatment can induce the accumulation of phenolic compounds by raising the activities of secondary metabolic enzymes. dntb.gov.ua The application of SA can also lead to an increase in the expression of key enzyme genes such as PAL (phenylalanine ammonia-lyase) and TAT (tyrosine aminotransferase). researchgate.netscispace.com

Gibberellins (GA): The role of gibberellins in this compound biosynthesis is complex. Some studies report that gibberellic acid (GA3) can induce the production of phenolic acids in S. miltiorrhiza hairy roots. scispace.comresearchgate.neta-z.lu However, other research has identified a GA-induced R2R3-MYB transcription factor, SmMYB71, that acts as a negative regulator. mdpi.comnih.gov Overexpression of SmMYB71 in hairy roots led to a significant decrease in this compound content by downregulating key biosynthetic enzymes, while knockout of this gene resulted in higher accumulation. mdpi.comnih.gov This suggests a nuanced regulatory role for gibberellins, potentially involving crosstalk with other hormone signaling pathways. nih.govnih.gov

Table 2: Modulation of this compound A Biosynthesis by Phytohormones

| Phytohormone | Effect on Production | Mechanism/Key Mediators | Reference(s) |

|---|---|---|---|

| Jasmonic Acid (JA/MeJA) | Increase | Upregulation of biosynthetic genes via transcription factors like SmMYB2; regulation by repressors like SmJAZ8. | jipb.net, oup.com |

| Salicylic Acid (SA) | Increase | Upregulation of key enzyme genes (PAL, TAT); increased activity of metabolic enzymes. | researchgate.net, academicjournals.org, scispace.com |

| Gibberellins (GA) | Complex (Positive/Negative) | Positive induction in some studies; negative regulation via transcription factor SmMYB71. | mdpi.com, nih.gov, scispace.com |

Advanced Biotechnological Approaches for Production

To overcome the low and variable yields from plant extraction, various biotechnological strategies are being developed for the consistent and high-level production of this compound A. tandfonline.comnih.gov

Plant Cell and Tissue Cultures

In vitro culture systems, particularly hairy root cultures of S. miltiorrhiza, represent a promising biotechnological platform for producing salvianolic acids. pomics.comtandfonline.comresearchgate.net Hairy roots are induced by infecting plant tissues with Agrobacterium rhizogenes and are known for their genetic stability and relatively high growth rates in hormone-free media. pomics.comresearchgate.net These cultures have been shown to produce this compound A and this compound B. pomics.com The productivity of hairy root cultures can be significantly enhanced through elicitation, which involves treating the cultures with signaling molecules that stimulate secondary metabolite production. bibliotekanauki.pl For instance, adding methyl jasmonate (MeJA) to hairy root cultures has been shown to dramatically boost the accumulation of phenolic acids. bibliotekanauki.plfrontiersin.org

Metabolic Engineering Strategies

Metabolic engineering offers a targeted approach to enhance the production of this compound A by modifying the plant's or a microorganism's genetic makeup. tandfonline.comnih.gov

In S. miltiorrhiza, strategies have focused on manipulating the expression of regulatory and biosynthetic genes. One successful approach involves the simultaneous overexpression of a transcription factor that promotes the pathway, such as AtPAP1 from Arabidopsis, while suppressing endogenous genes for enzymes that divert precursors to competing pathways, like SmCCR (cinnamoyl-CoA reductase) and SmCOMT (caffeic acid O-methyltransferase). nih.gov This strategy resulted in a significant (up to 3-fold) increase in this compound B, a related compound, by redirecting metabolic flux. nih.gov

A different approach involves creating an artificial biosynthetic pathway in a microbial host like Escherichia coli. doi.orgnih.gov Researchers have successfully engineered E. coli to produce this compound A directly from glucose. doi.orgnih.gov This was achieved by introducing genes for key enzymes, such as D-lactate dehydrogenase (d-ldh) and a hydroxylase complex (hpaBC), which convert the precursor 4-hydroxyphenylpyruvate into this compound A. doi.orgnih.gov Further optimization of this engineered strain led to high-titer production of the compound. nih.gov

Multienzyme Cascade Systems for De Novo Synthesis from Precursors

De novo synthesis using multienzyme cascade systems is an innovative cell-free approach for producing this compound A (also known as Danshensu). researchgate.netacs.orgnih.gov This method involves combining multiple purified enzymes in a one-pot reaction to convert a simple, cost-effective precursor into the final product. mdpi.com

Several enzymatic cascades have been designed for this compound A synthesis. One such system uses L-tyrosine as the starting material. acs.orgnih.gov This four-enzyme cascade incorporates an L-amino acid deaminase, a D-lactate dehydrogenase, a hydroxylase, and a formate (B1220265) dehydrogenase for cofactor regeneration. acs.orgnih.gov By optimizing reaction conditions and the sequence of enzymatic steps, this system achieved a high yield of this compound A from L-tyrosine. nih.gov

Other cascades have been developed starting from L-DOPA. nih.govmdpi.com For example, a three-enzyme cascade was constructed in E. coli for whole-cell biotransformation of L-DOPA into this compound A. nih.gov This system, composed of an L-amino acid deaminase, a phenylpyruvate reductase, and a formate dehydrogenase, was optimized through protein engineering and tuning of reaction conditions to achieve a high titer and productivity. nih.gov These multi-enzyme systems offer a highly efficient and controlled method for industrial-scale production of this compound A. nih.govjiangnan.edu.cn

Molecular Mechanisms and Cellular Signaling Pathways

Receptor and Protein Target Identification

The polypharmacological nature of natural compounds like Salvianolic acid A suggests that they interact with multiple protein targets to exert their effects. mdpi.com Various computational and experimental methods have been employed to identify these molecular partners.

Computational Target Fishing Approaches

Computational target fishing has emerged as a powerful tool to predict the potential protein targets of small molecules. d-nb.info For this compound A (SAA), several in silico methods have been utilized to provide a systematic overview of its mechanism of action. mdpi.com

Two primary approaches, PharmMapper and DRAR-CPI, have been instrumental in identifying potential targets. PharmMapper utilizes a pharmacophore mapping strategy, while DRAR-CPI is another computational tool for predicting drug-target interactions. nih.gov By combining the results from both methods, researchers can enhance the specificity of target prediction. nih.gov In one study, PharmMapper yielded 300 potential protein targets from a vast library of pharmacophore models, while DRAR-CPI identified 330 potential targets. nih.gov The intersection of these results led to the identification of a smaller, more specific set of putative protein targets for further investigation. nih.gov

This integrated computational approach allows for a broad yet focused exploration of the molecular interactions of this compound A, paving the way for experimental validation and a deeper understanding of its pharmacological network. mdpi.com

Identification of Putative Protein Targets (e.g., HRAS)

Through the convergence of computational target fishing methods, a number of putative protein targets for this compound A have been identified. One notable example is the GTPase HRas (HRAS), a key signaling protein involved in cell growth and proliferation. nih.gov

A study that combined the results from PharmMapper and DRAR-CPI identified 13 potential interacting proteins for this compound A. nih.gov Among these, HRAS was highlighted as a significant putative target. nih.gov Further molecular docking studies have been used to validate the binding potential between Danshensu (B613839), a related compound, and HRas, suggesting a plausible interaction. semanticscholar.org While direct experimental binding of this compound A to HRAS requires further confirmation, its identification through robust computational screening provides a strong basis for future research into its role in modulating HRAS-mediated signaling pathways. nih.govnih.gov

The following table summarizes the putative protein targets of this compound A identified through the combined use of PharmMapper and DRAR-CPI. nih.gov

| Rank | PDB ID | Name | Target Gene |

| 1 | 1T40 | Aldose reductase | AKR1B1 |

| 2 | 2C3Q | Glutathione (B108866) S-transferase theta-1 | GSTT1 |

| 3 | 2BX8 | Serum albumin | ALB |

| 4 | 1LJR | Glutathione S-transferase theta-2 | GSTT2B |

| 5 | 1XMI | Cystic fibrosis transmembrane conductance regulator | CFTR |

| 6 | 1EK5 | UDP-glucose 4-epimerase | GALE |

| 7 | 2E8A | Heat shock 70 kDa protein 1 | HSPA1 |

| 8 | 1H0C | Serine-pyruvate aminotransferase | SPAT |

| 9 | 11GS | Glutathione S-transferase P | GSTP1 |

| 10 | 5P21 | GTPase HRas | HRAS |

| 11 | 1A3B | Prothrombin | F2 |

| 12 | 1XWK | Glutathione S-transferase Mu 1 | GSTM1 |

| 13 | 1R6T | Tryptophanyl-tRNA synthetase, cytoplasmic | WARS |

Inhibition of Matrix Metalloproteinase-9 (MMP-9)

Matrix metalloproteinase-9 (MMP-9) is an enzyme implicated in the degradation of the extracellular matrix, a process involved in various physiological and pathological conditions, including cardiac remodeling and neuroinflammation. plos.orgfrontiersin.org this compound A has been identified as a potent inhibitor of MMP-9. plos.org

Studies have demonstrated that this compound A can directly bind to and competitively inhibit the gelatinase activity of MMP-9. plos.org Among seven phenolic acids isolated from Salvia miltiorrhiza, this compound A exhibited the strongest inhibitory effect on MMP-9. plos.org This inhibition has been shown to have protective effects in various models. For instance, in spontaneously hypertensive rats, this compound A prevented cardiac remodeling and fibrosis, processes in which MMP-9 plays a crucial role. plos.org Furthermore, in the context of ischemic stroke, this compound A has been shown to protect the blood-brain barrier by inhibiting MMP-9 and reducing inflammation. frontiersin.orgmedchemexpress.com

The inhibitory effect of this compound A on MMP-9 is more specific compared to its effect on MMP-2. plos.org In neonatal cardiac fibroblasts, this compound A was found to inhibit migration, block the transformation into myofibroblasts, and reduce the secretion of inflammatory molecules and collagen induced by MMP-9. plos.org These findings underscore the potential of this compound A as a therapeutic agent targeting MMP-9-mediated pathologies. plos.org

Phosphodiesterase Inhibition (e.g., PDE4, PDE5, PDE9)

Phosphodiesterases (PDEs) are a family of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP. mdpi.com Inhibition of these enzymes can have various therapeutic effects. clevelandclinic.org While research on this compound A's direct interaction with all PDE subtypes is ongoing, studies have indicated its potential as a phosphodiesterase inhibitor.

A related compound, this compound B, has been shown to inhibit human platelet activation by acting as a PDE inhibitor and a P2Y12 receptor antagonist. nih.gov More directly, a recent study identified this compound A as a potent inhibitor of phosphodiesterases, which in turn enhances the proliferation of human neural stem cells. acs.org Although the specific isoforms (PDE4, PDE5, PDE9) were not explicitly detailed in the context of this compound A in the provided results, the general finding points towards a novel mechanism of action. PDE9 inhibitors, for example, are being explored as potential therapeutics for diabetes and Alzheimer's disease. acs.orgmdpi.com

The inhibition of PDEs by this compound A represents a significant area for future research to delineate the specific PDE isoforms involved and the downstream consequences of this inhibition in various cellular contexts.

Modulation of VPS34

Vacuolar protein sorting 34 (VPS34) is a class III phosphoinositide 3-kinase that plays a critical role in endosomal trafficking and the formation of autophagosomes, making it an attractive target in cancer therapy. nih.govpatsnap.com this compound A has been identified as a novel inhibitor of VPS34. nih.gov

Through a structure-based virtual screening of a large library of natural products, this compound A was identified as a potential VPS34 inhibitor. nih.gov Subsequent in vitro ADP-Glo assays confirmed this inhibitory activity, with this compound A showing an IC50 value of 2.46 μM against VPS34, which was more potent than the control inhibitor 3-MA. nih.govpatsnap.com

Functionally, this compound A was shown to suppress vesicle trafficking in cell-based assays. nih.govresearchgate.net Furthermore, it effectively prevented autophagy in HeLa cells, whether induced by starvation or by the mTOR inhibitor Rapamycin. nih.govpatsnap.com In silico analysis has also been performed to understand the binding mechanism between this compound A and VPS34. nih.gov These findings highlight this compound A as a natural product that can modulate autophagy through the inhibition of VPS34. nih.gov

Targeting miR-204-5p

MicroRNAs (miRNAs) are small non-coding RNAs that play crucial roles in regulating gene expression. Recent studies have revealed that this compound A can exert its effects by modulating specific miRNAs, such as miR-204-5p. nih.govresearchgate.netnih.gov

In a study investigating oxidative injury in human umbilical vein endothelial cells (HUVECs), this compound A was found to alleviate H2O2-induced damage by downregulating the expression of miR-204-5p. nih.govresearchgate.netnih.gov The protective effects of this compound A, including increased cell viability and proliferation, and decreased apoptosis and senescence, were mimicked by a miR-204-5p inhibitor. nih.govresearchgate.net This suggests that the downregulation of miR-204-5p is a key mechanism through which this compound A protects endothelial cells from oxidative stress. nih.govnih.gov

The interaction between this compound A and miR-204-5p highlights a novel layer of regulation in its molecular mechanism, demonstrating its ability to influence gene expression at the post-transcriptional level. nih.gov

Modulation of Inflammatory Responses

This compound A has been shown to exert significant anti-inflammatory effects by targeting key signaling pathways and mediators of inflammation.

Inhibition of NF-κB Pathway Activation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory gene expression. This compound A has been demonstrated to inhibit the activation of this pathway. nih.govresearchgate.netjst.go.jp In various experimental models, SAA treatment leads to a marked reduction in NF-κB activity. dovepress.com This is achieved by inhibiting the phosphorylation of the p65 subunit of NF-κB, a key step in its activation. dovepress.com Studies have shown that SAA can dose-dependently inhibit the activation of NF-κB, subsequently reducing the secretion of inflammatory mediators. nih.govbohrium.com This inhibition of the NF-κB pathway is a central mechanism by which SAA exerts its anti-inflammatory effects. researchgate.netjst.go.jp

Suppression of MAPK Pathway (e.g., p38 MAPK, ERK phosphorylation)

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation. This compound A has been found to suppress the activation of the MAPK pathway, including the phosphorylation of p38 MAPK and Extracellular signal-Regulated Kinase (ERK). dovepress.comnih.gov In studies on diffuse large B-cell lymphoma cells, SAA decreased the phosphorylation of p38 and ERK. nih.gov Similarly, in models of kidney injury, SAA was shown to inhibit the activation of the p38 MAPK signaling pathway. nih.govbohrium.com The anti-inflammatory and anti-arthritic effects of SAA are attributed, in part, to its downregulation of the p38/MAPK pathway. dovepress.com

Downregulation of Pro-inflammatory Cytokines (e.g., IL-1β, IL-6, TNF-α)

Table 1: Effect of this compound A on Pro-inflammatory Cytokines

| Cytokine | Effect of this compound A | References |

| Interleukin-1β (IL-1β) | Downregulation | dovepress.comdovepress.comfrontiersin.orgnih.gov |

| Interleukin-6 (IL-6) | Downregulation | dovepress.comdovepress.comfrontiersin.org |

| Tumor Necrosis Factor-α (TNF-α) | Downregulation | dovepress.comdovepress.comfrontiersin.org |

Inhibition of COX and NOS

This compound A has been shown to inhibit the expression of cyclooxygenase (COX) and nitric oxide synthase (NOS), enzymes that play a key role in the inflammatory process. frontiersin.org Specifically, SAA has been found to decrease the expression of COX-2 and inducible nitric oxide synthase (iNOS). dovepress.comnih.gov In studies on chondrocytes, SAA treatment resulted in a significant reduction in the protein expression levels of iNOS and COX-2, which are key inflammatory mediators in osteoarthritis. nih.gov

Regulation of Toll-like Receptors (e.g., TLR2, TLR4)

Toll-like receptors (TLRs) are crucial for initiating innate immune and inflammatory responses. This compound A has been shown to regulate the expression and signaling of TLR2 and TLR4. frontiersin.orgnih.gov In models of cerebral ischemia, SAA inhibited the protein and gene expression of both TLR2 and TLR4 in microglia. nih.gov This inhibitory effect on TLR2/4 signaling is a key mechanism by which SAA reduces the inflammatory response in the brain. frontiersin.orgnih.gov Studies have also shown that SAA can regulate the TLR4/MAPKs/AP-1 signaling pathway, leading to a reduction in the release of inflammatory factors. researchgate.net

Anti-Oxidative Stress Mechanisms

This compound A possesses potent antioxidant properties, which are attributed to its polyphenolic structure. nih.gov It combats oxidative stress through various mechanisms.

One of the primary ways SAA exerts its antioxidant effects is by scavenging free radicals. nih.gov It has been shown to be effective against various reactive oxygen species (ROS). karger.com

Furthermore, this compound A has been demonstrated to activate the NFE2-related factor-2 (Nrf2) pathway. karger.comconsensus.app Nrf2 is a key transcription factor that regulates the expression of numerous antioxidant and cytoprotective genes. karger.com By activating the Nrf2 pathway, SAA enhances the cellular antioxidant defense system. consensus.app This activation leads to the increased expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). karger.comconsensus.appmdpi.com The activation of the Nrf2/HO-1 pathway plays a central role in the protective effects of SAA against oxidative stress-induced cell damage. karger.com

Activation of Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. karger.com The activation of the Nrf2 signaling pathway is a key mechanism through which this compound A exerts its protective effects against oxidative stress. karger.comscilit.com

Studies have demonstrated that this compound A can induce the nuclear translocation of Nrf2. scilit.comfrontiersin.org Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter region of target genes, leading to their transcription. karger.com This results in the increased expression of several downstream antioxidant and detoxifying enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). karger.commdpi.comspandidos-publications.com

The activation of the Nrf2/HO-1 pathway by this compound A has been observed in various experimental models, including intestinal ischemia-reperfusion injury and in cells subjected to oxidative stress. karger.commdpi.com This activation contributes to the cellular defense against oxidative damage. karger.com Research suggests that the PI3K/Akt signaling pathway may be an upstream regulator of Nrf2 activation by this compound A. scilit.com

Reactive Oxygen Species (ROS) Scavenging

This compound A is recognized for its potent ability to scavenge reactive oxygen species (ROS). nih.govresearchgate.netfrontiersin.org Its polyphenolic structure enables it to act as a free radical scavenger. nih.govresearchgate.net In vitro assays, such as the DPPH radical scavenging and ABTS radical cation decolorization tests, have confirmed its high radical scavenging capacity. frontiersin.orgresearchgate.net

The antioxidant activity of this compound A is not solely dependent on direct radical scavenging. frontiersin.org It also involves the modulation of enzymatic and non-enzymatic antioxidant systems within the cell. frontiersin.org For instance, it can enhance the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px). wjgnet.comkarger.com

Protection against Peroxidation and Free Radical Damage

A significant consequence of excessive ROS is lipid peroxidation, a process that damages cell membranes and other cellular components. This compound A has been shown to effectively inhibit lipid peroxidation. karger.comwjgnet.com This protective effect is evidenced by the reduction of malondialdehyde (MDA), a key product of lipid peroxidation, in cells and tissues treated with this compound A. karger.comwjgnet.com

Furthermore, this compound A helps maintain the levels of glutathione (GSH), a crucial non-enzymatic antioxidant that protects cells from free radical damage. wjgnet.com By preventing the depletion of GSH and inhibiting lipid peroxidation, this compound A safeguards cellular integrity and function against oxidative insults. wjgnet.com

Mechanisms of Apoptosis and Cell Cycle Modulation

Induction of Apoptosis in Cancer Cells

This compound A has demonstrated the ability to induce apoptosis, or programmed cell death, in various cancer cell lines. spandidos-publications.comijbs.com This is a critical mechanism underlying its anticancer effects. spandidos-publications.com For instance, it has been shown to induce apoptosis in small cell lung cancer cells, breast cancer cells, and leukemia cells. ijbs.combioline.org.br The induction of apoptosis by this compound A is often dose- and time-dependent. bioline.org.br

The process is characterized by typical apoptotic features such as chromatin condensation and DNA fragmentation. bioline.org.br By triggering apoptosis, this compound A can inhibit the proliferation of cancer cells. ijbs.com

Regulation of Caspase Activation

Caspases are a family of proteases that play a central role in the execution of apoptosis. spandidos-publications.com this compound A has been found to modulate the activation of these key enzymes. spandidos-publications.com Specifically, it can lead to the activation of initiator caspases, such as caspase-9, and executioner caspases, like caspase-3. spandidos-publications.comdovepress.com

The activation of caspase-9 is often associated with the intrinsic or mitochondrial pathway of apoptosis. spandidos-publications.com Once activated, caspase-9 can cleave and activate downstream effector caspases, including caspase-3, which then orchestrate the dismantling of the cell. spandidos-publications.com Studies have shown that treatment with this compound A leads to increased levels of cleaved-caspase-3 and cleaved-caspase-9 in cancer cells. spandidos-publications.com

Modulation of Anti-apoptotic (e.g., Bcl-2) and Pro-apoptotic Proteins (e.g., Bax)

The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of the intrinsic apoptotic pathway. spandidos-publications.com This family includes both anti-apoptotic members, such as Bcl-2 itself, and pro-apoptotic members, like Bax. spandidos-publications.com The balance between these opposing proteins is crucial in determining a cell's fate.

This compound A has been shown to modulate the expression of these proteins to favor apoptosis. spandidos-publications.comijbs.com Research has consistently demonstrated that this compound A treatment leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax in various cancer cell lines. spandidos-publications.comdovepress.complos.org This shift in the Bcl-2/Bax ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade. spandidos-publications.comijbs.com

Research Findings on this compound A

| Mechanism | Model System | Key Findings | Reference |

| Nrf2 Activation | Intestinal Ischemia-Reperfusion (Rat) | Increased nuclear Nrf2 and HO-1 expression. | karger.com |

| ROS Scavenging | In vitro chemical assays | High DPPH and ABTS radical scavenging activity. | frontiersin.orgresearchgate.net |

| Lipid Peroxidation | CCl4-injured hepatocytes (in vitro) | Reduced MDA levels and preserved GSH. | wjgnet.com |

| Apoptosis Induction | Small Cell Lung Cancer Cells (H-69) | Dose-dependent growth inhibition and apoptosis. | bioline.org.br |

| Caspase Activation | Esophageal Cancer Cells (KYSE-150) | Increased cleaved-caspase 9 and 3. | spandidos-publications.com |

| Bcl-2/Bax Modulation | Doxorubicin-resistant Breast Cancer Cells | Upregulation of Bax and downregulation of Bcl-2. | spandidos-publications.com |

Cell Cycle Arrest (e.g., G0/G1 phase)

This compound A (SalA) has demonstrated the ability to inhibit cell proliferation by inducing cell cycle arrest, particularly at the G0/G1 checkpoint. This mechanism is crucial for its therapeutic potential in conditions characterized by excessive cell proliferation.

In vascular smooth muscle cells (VSMCs), stimulation with platelet-derived growth factor-BB (PDGF-BB) typically reduces the cell population in the G0/G1 phase to 58.28% while increasing the S phase population. mdpi.com However, pretreatment with SalA leads to a dose-dependent increase in the G0/G1 phase population, reaching up to 77.14%, thereby preventing the cells from entering the S phase. mdpi.com This effect is associated with the regulation of G0/G1 phase regulatory proteins, such as p27, which is a negative regulator of the CDK2/cyclin E complex. mdpi.com

Similar effects have been observed in cancer cells. In endometrial carcinoma cell lines, SalA treatment induces cell cycle arrest in the G0/G1 phase in a dose-dependent manner. nih.gov In the context of pulmonary fibrosis, SalA has been shown to inhibit fibroblast proliferation by affecting the expression of key cycle-associated proteins, including cyclin D1 and cyclin E1. frontiersin.org The downregulation of these cyclins is a hallmark of G0/G1 phase arrest.

Table 1: Research Findings on this compound A and G0/G1 Cell Cycle Arrest

| Cell Type | Key Findings | Affected Proteins | Reference |

|---|---|---|---|

| Vascular Smooth Muscle Cells (VSMCs) | Increased cell population in G0/G1 phase from 58.28% to 77.14%. | p27, CDK2/cyclin E complex (implicated) | mdpi.com |

| Endometrial Carcinoma Cells (Ishikawa, HEC-1A) | Induced G0/G1 phase arrest in a dose-dependent manner. | Not specified | nih.gov |

| Fibroblasts (Pulmonary Fibrosis Model) | Inhibited fibroblast proliferation by affecting cycle-associated proteins. | Cyclin D1, Cyclin E1, Cyclin B1 | frontiersin.org |

Mechanisms related to Fibrosis Attenuation

Fibrosis, the excessive deposition of extracellular matrix (ECM), leads to tissue scarring and organ dysfunction. frontiersin.org this compound A exhibits significant anti-fibrotic properties through several distinct molecular mechanisms.

A critical event in the progression of fibrosis is the migration of fibroblasts and their transformation into activated myofibroblasts, which are the primary cells responsible for ECM production. plos.org SalA has been shown to effectively inhibit these processes. In studies using neonatal cardiac fibroblasts, SalA significantly inhibited cell migration induced by matrix metalloproteinase-9 (MMP-9). plos.orgnih.govresearchgate.net It also blocks the transformation of these fibroblasts into myofibroblasts, a process characterized by the expression of alpha-smooth muscle actin (α-SMA). plos.orgjwmr.org Research on cardiac fibrosis models further confirms that SalA attenuates myofibroblast activation and the transition of fibroblasts into myofibroblasts. researchgate.netnih.gov

SalA directly impacts the synthesis and deposition of ECM components, particularly collagen. In models of liver fibrosis, SalA was found to reduce the deposition of type I and type III collagen. frontiersin.org It also inhibits the intracellular collagen synthesis rate in fibroblasts and significantly decreases the gene expression of α(1)I pro-collagen mRNA. researchgate.net In cardiac fibrosis, SalA suppresses the expression of collagen matrix proteins, leading to an attenuation of collagen deposition. nih.gov Similarly, in animal models of kidney fibrosis, treatment with SalA resulted in reduced collagen deposition and lower expression of ECM proteins like fibronectin and collagen I. imrpress.com

The transforming growth factor-beta 1 (TGF-β1) signaling pathway is a master regulator of fibrosis, promoting myofibroblast activation and ECM production. frontiersin.orgmdpi.com SalA has been shown to exert its anti-fibrotic effects by modulating this pathway. In models of chronic kidney disease, SalA was found to inhibit the TGF-β1/Smads signaling pathway. mdpi.comnih.gov Specifically, it significantly reduces the phosphorylation of downstream signaling molecules Smad2 and Smad3, which are crucial for transducing the pro-fibrotic signal to the nucleus. mdpi.comnih.gov By inhibiting this pathway, SalA effectively reduces the expression of α-SMA and TGF-β1 itself, thereby halting the progression of fibrosis. mdpi.com

Table 2: Summary of Anti-Fibrotic Mechanisms of this compound A

| Mechanism | Model/Cell Type | Key Molecular Effects | Reference |

|---|---|---|---|

| Inhibition of Fibroblast Migration & Myofibroblast Transformation | Cardiac Fibroblasts, Dermal Fibroblasts | Inhibits MMP-9 induced migration; Blocks α-SMA expression. | plos.org, jwmr.org, nih.gov |

| Reduction of ECM & Collagen Deposition | Liver, Cardiac, Kidney, and Dermal Fibrosis Models | Decreases Type I & III collagen; Reduces α(1)I pro-collagen mRNA. | frontiersin.org, nih.gov, imrpress.com, researchgate.net |

| Modulation of TGF-β1 Signaling | Chronic Kidney Disease Models | Inhibits TGF-β1/Smads pathway; Reduces phosphorylation of Smad2/3. | mdpi.com, nih.gov |

Angiogenesis Promotion Mechanisms (in specific contexts)

While often associated with anti-proliferative effects, SalA can promote angiogenesis (the formation of new blood vessels) in specific contexts, such as ischemic diseases. This dual activity highlights the compound's complex regulatory roles.

Vascular Endothelial Growth Factor (VEGF) is a critical signaling protein that stimulates angiogenesis. In preclinical animal models of myocardial infarction, this compound has been shown to exert a cardioprotective effect by promoting angiogenesis. nih.gov A meta-analysis of multiple studies, including two specifically on SalA, revealed that treatment significantly increases the expression of VEGF. nih.gov In a rat model of myocardial infarction, SalA was found to increase capillary density in the infarct region, an effect attributed to the heightened formation of VEGF and its receptor, VEGFR-2. frontiersin.org

Table 3: Angiogenesis Promotion by this compound A

| Context | Key Molecular Effect | Outcome | Reference |

|---|---|---|---|

| Myocardial Infarction (Animal Models) | Significantly increases Vascular Endothelial Growth Factor (VEGF) expression. | Promotes angiogenesis, exerts cardioprotection, increases capillary density. | nih.gov, frontiersin.org |

Preclinical Efficacy in Disease Models

Cardiovascular and Cerebrovascular Disorders

Research has consistently highlighted the protective role of Salvianolic acid A in models of ischemic injury affecting the brain and heart. Its mechanisms of action are complex, involving the modulation of inflammatory pathways, preservation of endothelial integrity, and attenuation of fibrotic processes.

In animal models of ischemic stroke, this compound A has been shown to confer significant neuroprotection by mitigating the complex cascade of events triggered by cerebral ischemia-reperfusion (I/R). nih.govnih.gov

This compound A exerts notable anti-inflammatory effects in the context of ischemic stroke. nih.gov The ischemic event initiates a signaling cascade that leads to the secretion of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), which are key contributors to neuronal injury. nih.gov Preclinical studies have shown that this compound A can significantly reduce the levels of these cytokines. nih.gov This effect is partly achieved by inhibiting the toll-like receptor (TLR) 2 and 4 signaling pathways in microglia, the resident immune cells of the central nervous system. nih.gov Furthermore, this compound A has been found to regulate the GSK3β/Nrf2/HO-1 pathway, which is crucial for cellular defense against oxidative stress and inflammation. nih.gov By inhibiting the NF-κB signaling pathway, it can also decrease the expression of TNF-α, thereby mitigating inflammatory and apoptotic processes. nih.gov

| Biomarker/Pathway | Effect of this compound A | Mechanism | Reference |

|---|---|---|---|

| IL-1β, IL-6, TNF-α | Decreased levels | Inhibition of pro-inflammatory cytokine secretion | nih.gov |

| TLR2/4 Signaling | Downregulated | Inhibition of microglial activation | nih.gov |

| NF-κB Pathway | Inhibited | Reduction in TNF-α expression | nih.govnih.gov |

| GSK3β/Nrf2/HO-1 Pathway | Regulated | Enhancement of cellular defense against oxidative stress | nih.gov |

The integrity of the blood-brain barrier (BBB) is critical for maintaining central nervous system homeostasis, and its disruption following an ischemic stroke leads to exacerbated brain injury. nih.gov this compound A helps preserve BBB integrity by preventing the degradation of tight junction proteins (TJPs) such as Zonula occludens-1 (ZO-1), occludin, and claudin-5. nih.govnih.govnih.gov This protective effect is linked to its ability to inhibit matrix metalloproteinases (MMPs), particularly MMP-9, which are enzymes that break down TJP components. nih.govnih.gov Studies have observed that while I/R injury leads to a significant decrease in TJPs, treatment with this compound A effectively prevents this loss by suppressing the I/R-induced increase in MMP-9 activity. nih.govnih.gov Pretreatment with SAA has been shown to significantly inhibit the degradation of ZO-1, occludin, and claudin-5 in human brain microvascular endothelial cells following oxygen-glucose deprivation. nih.gov

| Component | Effect of Ischemia/Reperfusion (I/R) | Effect of this compound A Treatment | Reference |

|---|---|---|---|

| MMP-9 | Increased expression/activity | Downregulated/Inhibited | nih.govnih.gov |

| ZO-1 | Decreased levels/degradation | Prevented degradation | nih.govnih.govnih.gov |

| Occludin | Decreased levels/degradation | Prevented degradation | nih.govnih.govnih.gov |

| Claudin-5 | Decreased levels/degradation | Prevented degradation | nih.govnih.govnih.gov |

A critical measure of neuroprotection in stroke models is the reduction of cerebral infarct volume. In a rat model of focal cerebral ischemia induced by middle cerebral artery occlusion (MCAO), intravenous administration of this compound A significantly reduced infarct volumes. nih.govscienceopen.com This effect demonstrates a direct protective impact on brain tissue facing ischemic threat. The reduction in tissue damage is also associated with improved neurological deficit scores and better preservation of neuronal morphology in key brain regions like the hippocampus. nih.gov

| Animal Model | Key Finding | Associated Outcome | Reference |

|---|---|---|---|

| Rat (MCAO Model) | Significantly reduced infarct volumes | Improved neurological deficit scores and neuronal morphology | nih.gov |

This compound A demonstrates significant cardioprotective properties in the setting of myocardial ischemia-reperfusion (I/R) injury. nih.govnih.govfrontiersin.org This type of injury occurs when blood flow is restored to the heart after a period of ischemia, paradoxically causing further damage. nih.gov SAA mitigates this damage through multiple mechanisms, including reducing cell death and inflammation. nih.govnih.gov

In rat models of myocardial I/R, pretreatment with this compound A has been shown to significantly limit the myocardial infarct size. nih.govnih.gov This is accompanied by a reduction in serum levels of cardiac injury markers, including cardiac troponin T (cTnT) and creatine (B1669601) kinase isoenzyme MB (CK-MB). nih.govfrontiersin.org Furthermore, SAA suppresses cardiomyocyte apoptosis by up-regulating the anti-apoptotic protein Bcl-2 and increasing the phosphorylation of pro-survival proteins like Akt and Erk1/2. nih.gov Its cardioprotective effects also stem from its ability to inhibit platelet aggregation and reduce the production of inflammatory cytokines TNF-α and IL-1β in the heart. nih.govfrontiersin.org

| Parameter | Effect of this compound A | Reference |

|---|---|---|

| Myocardial Infarct Size | Significantly limited/reduced | nih.govnih.gov |

| Serum cTnT | Reduced | nih.govfrontiersin.org |

| Serum CK-MB | Reduced | nih.govfrontiersin.org |

| Cardiomyocyte Apoptosis | Suppressed | nih.gov |

| Bcl-2 Expression | Up-regulated | nih.gov |

| Platelet Aggregation | Inhibited | nih.gov |

| TNF-α and IL-1β Levels | Decreased | nih.govfrontiersin.org |

Following a myocardial infarction, the heart undergoes a process of structural change known as remodeling, which often involves fibrosis and can lead to heart failure. nih.gov this compound A has been found to effectively attenuate these processes. nih.govresearchgate.net In mouse models of myocardial infarction, SAA treatment suppressed the expression of collagen matrix proteins and attenuated collagen deposition. nih.govresearchgate.net A key mechanism is its ability to inhibit the transition of cardiac fibroblasts into myofibroblasts, the primary cells responsible for collagen deposition in the heart. nih.govnih.gov This inhibition is achieved by diminishing aerobic glycolysis driven by lactate (B86563) dehydrogenase A (LDHA) in fibroblasts. nih.govresearchgate.net Mechanistically, SAA blocks the Akt/GSK-3β/HIF-1α signaling axis, which in turn restrains the expression of the Ldha gene. nih.govresearchgate.net Additionally, SAA has been identified as a potent inhibitor of MMP-9, which plays a role in cardiac remodeling and fibrosis. nih.gov

| Process/Molecule | Effect of this compound A | Underlying Mechanism | Reference |

|---|---|---|---|

| Cardiac Fibrosis/Collagen Deposition | Attenuated | Inhibition of myofibroblast activation | nih.govresearchgate.net |

| Fibroblast-to-Myofibroblast Transition | Inhibited | Suppression of LDHA-driven aerobic glycolysis | nih.govnih.gov |

| Akt/GSK-3β/HIF-1α Axis | Inhibited/Blocked | Downregulation of HIF-1α and subsequent Ldha expression | nih.govresearchgate.net |

| MMP-9 Activity | Inhibited | Direct inhibition of the enzyme | nih.gov |

Myocardial Ischemia-Reperfusion Injury and Cardiac Protection

Improvement of Myocardial Infarct Size

This compound A has demonstrated significant cardioprotective effects in preclinical models of myocardial infarction. Studies have shown that it can effectively limit the size of the infarct in ischemic myocardium. This protective effect is attributed to its ability to reduce myocardial cell apoptosis and damage induced by oxidative stress. In animal models of myocardial ischemia-reperfusion injury, treatment with this compound A has been found to significantly reduce the area of infarcted heart tissue. A meta-analysis of five studies confirmed the significant efficacy of this compound in decreasing the size of myocardial infarction compared to control groups.

Anti-Platelet Aggregation and Anti-Thrombosis Activities

This compound A exhibits potent anti-platelet and anti-thrombotic properties. It has been shown to inhibit platelet aggregation induced by various agonists such as adenosine (B11128) diphosphate (B83284) (ADP), thrombin, and collagen. This inhibitory effect is observed in platelets from both healthy individuals and patients with type 2 diabetes mellitus, a condition associated with increased platelet activation. The anti-platelet action of this compound A is linked to its ability to increase plasma cyclic adenosine monophosphate (cAMP) levels and inhibit phosphoinositide 3-kinase (PI3K). In vivo studies using animal models have demonstrated that this compound A can significantly reduce thrombus weight in arterio-venous shunts and prolong the time to arterial occlusion, indicating its potential as an antithrombotic agent. These effects are achieved without significantly affecting coagulation parameters, suggesting a favorable safety profile in this regard.

Cancer Research

Anticancer Activity across Various Cell Lines (e.g., Lung Cancer, Breast Cancer, Melanoma)

This compound A has been shown to possess anticancer properties across a range of cancer cell lines. In lung cancer cells, such as A549, it has demonstrated antiproliferative effects. For breast cancer, this compound A effectively suppresses the proliferation of cell lines including MCF-7, MDA-MB-231, and MDA-MB-453. Research on melanoma cell lines, A2058 and A375, has revealed that this compound A potently inhibits cell proliferation by inducing cell cycle arrest. The anticancer mechanisms of this compound A are multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and modulation of various signaling pathways.

Chemo-sensitization and Reversal of Drug Resistance (e.g., Paclitaxel (B517696), Cisplatin)

A significant aspect of this compound A's potential in cancer therapy is its ability to sensitize cancer cells to conventional chemotherapeutic agents and reverse drug resistance. In the context of breast cancer, this compound A has been found to reverse resistance to paclitaxel in MCF-7/PTX cells. It enhances the sensitivity of breast cancer cells to paclitaxel by inhibiting the PI3K/Akt signaling pathway and activating the mitochondrial apoptosis pathway. This chemo-sensitizing effect is also observed in lung cancer cells, where this compound A can reverse multidrug resistance.

Anti-Metastatic and Anti-Invasion Effects

This compound A has demonstrated the ability to inhibit the metastatic and invasive properties of cancer cells. It can suppress the migration and invasion of breast cancer cells. The mechanism behind these effects involves the regulation of key signaling pathways and the reduction of matrix metalloproteinases (MMPs), such as MMP-2, which are crucial for cancer cell invasion. In nasopharyngeal carcinoma and oral squamous cell carcinoma cells, this compound A has been shown to inhibit migration and invasion in a concentration-dependent manner by reducing MMP-2 expression.

Fibrotic Diseases

This compound A has shown potential therapeutic effects in various fibrotic diseases, including cardiac, liver, and pulmonary fibrosis. Its anti-fibrotic activity is attributed to its ability to inhibit inflammation, reduce oxidative stress, and suppress the deposition of extracellular matrix proteins.

In models of cardiac fibrosis, this compound A has been shown to attenuate cardiac remodeling and fibrosis by acting as an inhibitor of matrix metalloproteinase-9 (MMP-9). It can down-regulate the transformation of fibroblasts into myofibroblasts, a critical step in the development of fibrosis.

Regarding liver fibrosis, studies have demonstrated that this compound A can prevent fibrosis by inhibiting inflammation and oxidative stress through the regulation of multiple signaling pathways, including Nrf2/HO-1 and NF-κB/IκBα.

In the context of pulmonary fibrosis, this compound A has been found to ameliorate pulmonary remodeling in animal models.

Liver Fibrosis

In preclinical studies, this compound A has shown significant efficacy in attenuating liver fibrosis, primarily in models induced by carbon tetrachloride (CCl4). Research in rat models of CCl4-induced liver fibrosis demonstrated that treatment with this compound A could improve liver function and reduce the extent of fibrosis. nih.gov

The anti-fibrotic mechanism of this compound A in the liver is multifaceted. It has been shown to inhibit the activation of hepatic stellate cells (HSCs), which are the primary cell type responsible for collagen production during liver fibrosis. nih.govresearchgate.net This inhibition is associated with the downregulation of α-smooth muscle actin (α-SMA), a marker of HSC activation. researchgate.net Furthermore, this compound A has been found to modulate several signaling pathways involved in fibrosis, including the PI3K/AKT/mTOR pathway, and to protect hepatocytes from apoptosis by regulating the Bcl-2/Bax and caspase-3 signaling pathways. nih.govresearchgate.net

| Model | Key Findings | Mechanism of Action |

|---|---|---|

| CCl4-induced liver fibrosis in rats | Reduced serum markers of liver fibrosis (HA, LN, CIV); Decreased collagen deposition; Improved liver histology. nih.govresearchgate.net | Inhibition of hepatic stellate cell (HSC) activation; Downregulation of α-SMA; Regulation of PI3K/AKT/mTOR, Bcl-2/Bax, and caspase-3 signaling pathways. nih.govresearchgate.net |

Pulmonary Fibrosis (e.g., Idiopathic Pulmonary Fibrosis)

Preclinical research suggests that this compound A may have a therapeutic role in pulmonary fibrosis. Studies have indicated that it can prevent pulmonary fibrosis by inducing cell cycle arrest and promoting apoptosis in fibroblasts, the key effector cells in the development of fibrosis. scilit.com One study highlighted that this compound A could ameliorate pulmonary remodeling in a monocrotaline-induced pulmonary arterial hypertension rat model by activating the BMPRII-Smad pathway and inhibiting apoptosis. frontiersin.org However, there is a notable lack of extensive in vivo studies specifically investigating the effects of this compound A in hallmark models of idiopathic pulmonary fibrosis, such as the bleomycin-induced model. The majority of the existing preclinical research on salvianolic acids in pulmonary fibrosis has focused on other compounds within this class, such as this compound B. bohrium.com

Kidney Fibrosis

This compound A has demonstrated protective effects against kidney fibrosis in preclinical models. In a rat model of renal fibrosis, this compound A was shown to repress the fibrotic process and help improve renal function. nih.gov The therapeutic effect was comparable to that of Losartan, a standard treatment for kidney disease. nih.gov The primary mechanism of action identified in this study was the inhibition of the TGF-β1/Smad signaling pathway, a critical pathway in the pathogenesis of renal fibrosis. nih.gov

Further research has indicated that this compound A, alone or in combination with other salvianolic acids, can ameliorate renal interstitial fibrosis by regulating the PDGF-C/PDGFR-α signaling pathway. researchgate.net In models of chronic kidney disease, such as the 5/6 nephrectomized rat model, this compound A has been shown to attenuate kidney injury and inflammation by inhibiting the NF-κB and p38 MAPK signaling pathways. imrpress.com

| Model | Key Findings | Mechanism of Action |

|---|---|---|

| Rat model of renal fibrosis | Repressed renal fibrosis; Improved renal function. nih.gov | Inhibition of the TGF-β1/Smad signaling pathway. nih.gov |

| 5/6 nephrectomized rats | Attenuated kidney injury and inflammation. imrpress.com | Inhibition of NF-κB and p38 MAPK signaling pathways. imrpress.com |

Neurodegenerative Diseases

The neuroprotective potential of this compound A has been explored in preclinical models of neurodegenerative diseases, with a primary focus on Alzheimer's disease.

Alzheimer's Disease

Preclinical evidence for the efficacy of this compound A in Alzheimer's disease models is primarily derived from studies using the nematode Caenorhabditis elegans. In a transgenic C. elegans model expressing the human amyloid-beta (Aβ) peptide, this compound A demonstrated protective effects by delaying paralysis, a phenotype associated with Aβ toxicity. biorxiv.org Furthermore, it was shown to decrease the aggregation of Aβ42 and reduce Aβ-induced oxidative stress within the worms. biorxiv.org Despite these promising findings in a simple invertebrate model, there is a significant lack of research on the effects of this compound A in more complex rodent models of Alzheimer's disease. The majority of preclinical studies in this area have focused on this compound B.

| Model | Key Findings | Mechanism of Action |

|---|---|---|

| Transgenic C. elegans expressing human Aβ42 | Delayed paralysis; Decreased Aβ42 aggregation; Reduced Aβ-induced oxidative stress. biorxiv.org | Anti-aggregation and antioxidant properties. biorxiv.org |

Vascular Dementia

There is currently a lack of preclinical studies specifically investigating the efficacy of this compound A in animal models of vascular dementia. The available research on salvianolic acids in the context of vascular dementia has predominantly focused on this compound B, which has shown potential in improving cognitive impairment in rat models of this condition. nih.govnih.gov

Other Therapeutic Areas

Beyond fibrotic and neurodegenerative diseases, preclinical studies have highlighted the potential of this compound A in other therapeutic areas, notably in cancer and cardiovascular disease.

In the realm of oncology, this compound A has demonstrated anti-cancer effects across various cancer cell lines and in vivo models. nih.govnih.gov It has been shown to inhibit the proliferation of multiple cancer cell types, including those of the lung, and to induce apoptosis. frontiersin.orgnih.gov The anti-cancer mechanisms of this compound A are diverse and include the inhibition of tumor cell migration and invasion, as well as the modulation of key signaling pathways such as the PI3K/Akt and Raf/MEK/ERK pathways. nih.govnih.gov

For cardiovascular diseases, this compound A has exhibited significant cardioprotective effects in preclinical models of myocardial infarction. nih.gov A meta-analysis of animal studies revealed that this compound A can significantly reduce the infarct size and improve blood vessel density. nih.gov Its cardioprotective actions are linked to the promotion of angiogenesis, the physiological process through which new blood vessels form from pre-existing vessels. nih.gov

| Therapeutic Area | Model | Key Findings | Mechanism of Action |

|---|---|---|---|

| Cancer | Various cancer cell lines and in vivo models | Inhibited cancer cell proliferation and invasion; Induced apoptosis. nih.govnih.gov | Modulation of PI3K/Akt and Raf/MEK/ERK signaling pathways. nih.govnih.gov |

| Cardiovascular Disease | Animal models of myocardial infarction | Reduced myocardial infarct size; Improved blood vessel density. nih.gov | Promotion of angiogenesis. nih.gov |

Osteoarthritis

Osteoarthritis (OA) is a degenerative joint disease characterized by cartilage degradation, inflammation, and chondrocyte apoptosis. nih.govnih.gov Preclinical studies, both in vitro and in vivo, have highlighted the anti-osteoarthritic effects of this compound A through its anti-inflammatory, anti-apoptotic, and cartilage-protective properties. nih.govnih.gov

In vitro experiments using mouse chondrocytes have shown that SAA can counteract the effects of interleukin-1β (IL-1β), a key inflammatory cytokine in OA pathogenesis. nih.govnih.gov SAA treatment was found to inhibit the IL-1β-induced production of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and prostaglandin (B15479496) E2 (PGE2). nih.govnih.gov It also suppressed the expression of enzymes responsible for cartilage matrix degradation, such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), matrix metalloproteinase-3 (MMP-3), matrix metalloproteinase-13 (MMP-13), and ADAMTS-5. nih.govplu.edu

Furthermore, SAA demonstrated a protective effect against chondrocyte apoptosis by modulating the expression of apoptosis-related proteins, including Bax, Bcl-2, and cleaved caspase-3. nih.govscienceopen.com Mechanistic studies revealed that these effects are mediated, at least in part, through the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are crucial regulators of inflammation and apoptosis in OA. nih.govnih.govplu.edu SAA was shown to prevent the nuclear translocation of the NF-κB p65 subunit, a key step in its activation. nih.gov

More recent research has identified WD repeat domain 5 (WDR5) as a downstream target of SAA. researchgate.netnih.gov In rat models of knee osteoarthritis (KOA), SAA treatment attenuated cartilage damage in a dose-dependent manner. researchgate.netnih.gov It promoted the expression of chondrogenesis-related proteins like collagen type II (COL2A1) and Aggrecan, while inhibiting catabolism-related proteins MMP13 and MMP3 in both KOA rat cartilage and IL-1β-treated chondrocytes. researchgate.netnih.gov The therapeutic effects of SAA on chondrocyte apoptosis and catabolism were reversed by silencing WDR5, indicating its crucial role in mediating the cartilage-protective actions of SAA. researchgate.netnih.gov

In vivo studies using a mouse model of OA confirmed these findings, showing that eight consecutive weeks of SAA treatment inhibited the further deterioration of the disease. nih.govnih.gov

Table 1: Preclinical Efficacy of this compound A in Osteoarthritis Models

| Model | Key Findings | Mechanism of Action | Reference(s) |

| IL-1β-induced mouse chondrocytes | Inhibited production of NO, TNF-α, IL-6, PGE2, iNOS, COX-2, MMP-3, MMP-13, ADAMTS-5. Reduced chondrocyte apoptosis. | Inhibition of NF-κB and MAPK signaling pathways. | nih.gov, nih.gov, plu.edu, scienceopen.com |

| Rat Knee Osteoarthritis (KOA) model | Attenuated cartilage damage. Promoted COL2A1 and Aggrecan expression. Inhibited MMP13 and MMP3 expression. | Promoted WDR5 expression. | researchgate.net, nih.gov |

| Mouse model of OA | Inhibited further deterioration of OA after 8 weeks of treatment. | N/A | nih.gov, nih.gov |

Diabetes and Associated Complications

This compound A has shown significant antidiabetic effects in preclinical models of both type 1 and type 2 diabetes. nih.govkarger.com Its therapeutic actions are attributed to improved glucose metabolism, enhanced mitochondrial function, and mitigation of diabetic complications. nih.govkarger.com

In alloxan-induced type 1 diabetic mice and high-fat diet (HFD) with low-dose streptozotocin (B1681764) (STZ)-induced type 2 diabetic rats, SAA treatment effectively lowered both fasting and fed blood glucose levels in a dose-dependent manner. nih.govkarger.com It also reduced the characteristic polydipsia and polyphagia (excessive water and food intake) associated with diabetes. nih.govkarger.com Furthermore, SAA improved glucose tolerance, as demonstrated by a reduction in blood glucose levels after a glucose load in an oral glucose tolerance test (OGTT). karger.com In the type 2 diabetic rat model, SAA administration also led to a significant reduction in glycosylated hemoglobin (HbA1c), reflecting better long-term glycemic control. karger.com

The mechanisms underlying these effects have been investigated in vitro using HepG2 liver cells and L6 myotubes. SAA was found to increase glucose consumption and enhance glucose uptake in these cells in a dose-dependent manner. karger.com A key aspect of its action involves the regulation of cellular energy metabolism. SAA was shown to improve mitochondrial function in both the liver and skeletal muscle, leading to increased ATP production. nih.gov This is achieved through the activation of the AMP-activated protein kinase (AMPK) signaling pathway, a central regulator of energy homeostasis. nih.govkarger.com Specifically, SAA activates AMPK via the Ca²⁺/calmodulin-dependent protein kinase kinase β (CaMKKβ) pathway, independent of the LKB1 kinase. nih.gov